![molecular formula C24H21NO4 B613310 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid CAS No. 574739-36-9](/img/structure/B613310.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid, or S-FMCPA, is a new synthetic compound that has recently been studied for its potential applications in various scientific fields. It is a derivative of the naturally occurring amino acid phenylalanine, and it is believed to have a wide range of biological activities.
Scientific Research Applications
Peptide Synthesis
Fmoc-N-methyl-L-phenylglycine is used in the synthesis of peptides . The compound is stable at room temperature and has a long shelf-life, making it suitable for use in aqueous washing operations . It acts as a coupling agent in peptide synthesis .
Precolumn Derivatization of Amines
This compound is used in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . This process enhances the detection and quantification of amines in complex samples .
Capillary Electrophoresis
Fmoc-N-methyl-L-phenylglycine is used in capillary electrophoresis . This technique is used to separate ionic species by their charge and frictional forces. The compound’s properties make it suitable for this application .
Synthesis of Fluorenones
The compound can be used in the synthesis of 9-fluorenones .
Synthesis of Amino Acid Azides
Fmoc-N-methyl-L-phenylglycine can be used in the synthesis of Fmoc amino acid azides . These azides are stable at room temperature and have a long shelf-life .
Green Chemistry
The compound plays a role in green chemistry, as it can be used in the highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation . This process is environmentally friendly and can be performed under ambient conditions .
Mechanism of Action
Target of Action
Fmoc-N-methyl-L-phenylglycine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid, is primarily used in the field of proteomics research . It is a part of the class of short aromatic peptides known as Fmoc-dipeptides . These peptides are known for their eminent supramolecular self-assembly, which is due to the aromaticity of the Fmoc group, improving the association of peptide building blocks .
Mode of Action
The Fmoc group in Fmoc-N-methyl-L-phenylglycine is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is known to form a β-sheet structure that is principally interlocked by π–π stacking of the Fmoc groups . This results in the formation of entangled nanofibrous morphologies .
Biochemical Pathways
It is known that the compound’s self-assembly in physiological conditions results in a thermo-sensitive and shear-thinning hydrogel . This property makes it suitable for various applications in 3D cell culture and regenerative medicine .
Pharmacokinetics
It is known that the compound’s self-assembly in physiological conditions results in a thermo-sensitive and shear-thinning hydrogel . This suggests that the compound may have unique absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The Fmoc-N-methyl-L-phenylglycine hydrogel exhibits cell type-dependent biological activity . For instance, higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs . This indicates a possible need for incorporating cell-adhesion ligands in the Fmoc-N-methyl-L-phenylglycine hydrogel matrix .
Action Environment
The action of Fmoc-N-methyl-L-phenylglycine is influenced by environmental factors such as pH and temperature . The compound’s self-assembly into a hydrogel is achieved through a pH-titration method in various concentrations and temperatures . The resulting hydrogel is thermo-sensitive and shear-thinning , suggesting that its action, efficacy, and stability may be influenced by environmental conditions.
properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22H,15H2,1H3,(H,26,27)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBPFSBDUVNICK-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672931 |
Source
|
Record name | (2S)-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid | |
CAS RN |
574739-36-9 |
Source
|
Record name | (2S)-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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